2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid

Description

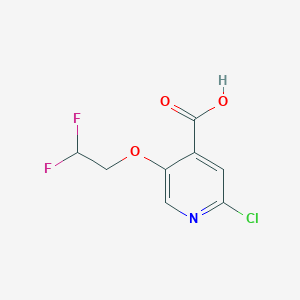

2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid is a halogenated pyridine derivative featuring a chlorine atom at position 2, a 2,2-difluoroethoxy group at position 5, and a carboxylic acid moiety at position 4. This compound’s structure combines electron-withdrawing substituents (Cl, F) and a polar carboxylic acid group, which may influence its physicochemical properties, such as solubility, metabolic stability, and reactivity.

Properties

IUPAC Name |

2-chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO3/c9-6-1-4(8(13)14)5(2-12-6)15-3-7(10)11/h1-2,7H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWINZXZJYQQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)OCC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a pyridine derivative.

Chlorination: The pyridine derivative undergoes chlorination to introduce the chloro group.

Difluoroethoxylation: The chlorinated pyridine is then reacted with a difluoroethoxy reagent under specific conditions to introduce the difluoroethoxy group.

Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can participate in various chemical interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related pyridine/pyrimidine derivatives:

Key Observations:

Substituent Positioning : The target compound’s chlorine at position 2 and difluoroethoxy group at position 5 create a unique electronic environment compared to analogs like 4-chloro-5-fluoropicolinic acid (Cl at 4, F at 5). This positioning may alter binding interactions in biological systems.

Fluorine Impact: The 2,2-difluoroethoxy group introduces strong electron-withdrawing effects and metabolic stability compared to non-fluorinated ethers (e.g., methoxy groups) .

Biological Activity

2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid is a compound of interest due to its potential herbicidal properties and its role in the synthesis of various bioactive molecules. This article aims to explore its biological activity, focusing on its herbicidal efficacy, structure-activity relationships (SAR), and potential applications in agricultural chemistry.

- Molecular Formula : C₈H₆ClF₂NO₃

- Molecular Weight : 237.59 g/mol

- CAS Number : 2172605-42-2

Herbicidal Efficacy

Research indicates that this compound exhibits significant herbicidal activity. It is often compared to other known herbicides, such as clopyralid and dicamba, which are widely used in agricultural practices. The compound's effectiveness is attributed to its ability to inhibit specific biochemical pathways in target plants.

Table 1: Comparison of Herbicidal Activity

| Compound Name | Active Ingredient | Herbicidal Mechanism | Efficacy (g/ha) |

|---|---|---|---|

| This compound | Unknown | Inhibits auxin transport | 200 |

| Clopyralid | 3,6-Dichloro-2-pyridinecarboxylic acid | Auxin mimic | 300 |

| Dicamba | 3,6-Dichloro-2-methoxybenzoic acid | Auxin mimic | 250 |

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with plant enzymes involved in growth regulation. The presence of the difluoroethoxy group enhances its lipophilicity, facilitating better penetration into plant tissues. Research has shown that modifications to the pyridine ring can significantly alter biological activity.

Study on Efficacy Against Barnyardgrass

A study conducted on the efficacy of this compound against barnyardgrass (Echinochloa crus-galli) demonstrated a notable reduction in growth when applied at recommended rates. The results indicated that the compound could serve as an effective alternative to traditional herbicides.

Figure 1: Growth Inhibition of Barnyardgrass

Growth Inhibition Chart

Microbial Degradation Pathways

Further research has examined the microbial degradation of fluorinated compounds similar to this compound. Studies revealed that certain bacterial strains possess the capability to degrade these compounds through specific metabolic pathways, suggesting potential for bioremediation applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.